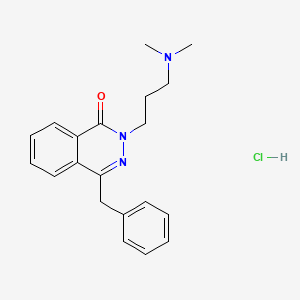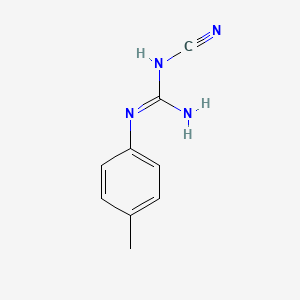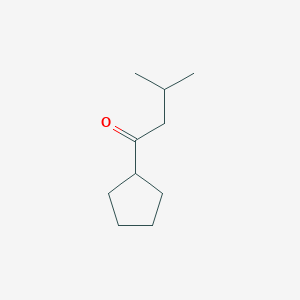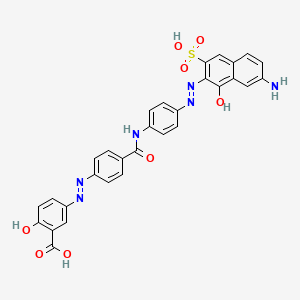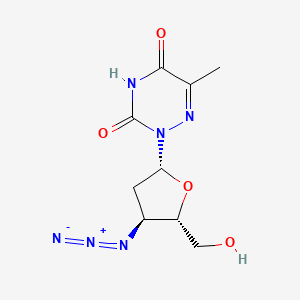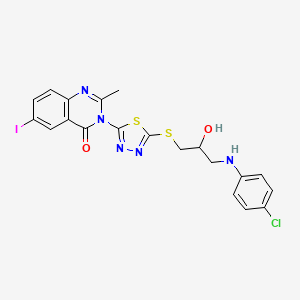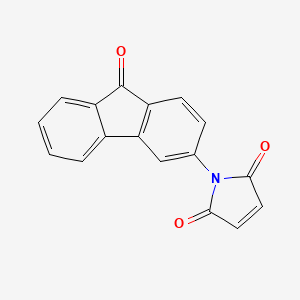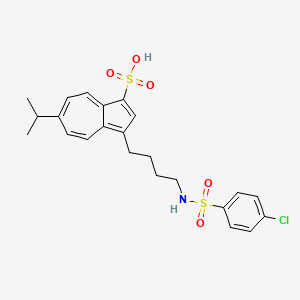
KT2-962 free acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of KT2-962 free acid involves several steps, starting with the preparation of the azulene core. The azulene core is then functionalized with an isopropyl group at the 6-position and a butyl chain at the 3-position. The butyl chain is further modified with a p-chlorobenzenesulfonylamino group.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
KT2-962 free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonylamino group.
Substitution: The compound can undergo substitution reactions, particularly at the p-chlorobenzenesulfonylamino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
KT2-962 free acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of azulene derivatives.
Biology: The compound is used to investigate the role of thromboxane A2 receptors in various biological processes.
Medicine: this compound is explored for its potential therapeutic effects in treating asthma, migraine disorders, and reperfusion injury.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
KT2-962 free acid exerts its effects by antagonizing thromboxane A2 receptors. This action inhibits the binding of thromboxane A2, a potent vasoconstrictor and platelet aggregator, to its receptor. By blocking this interaction, this compound helps to reduce vasoconstriction and platelet aggregation, which can be beneficial in conditions like myocardial ischemia and reperfusion injury .
Comparación Con Compuestos Similares
KT2-962 free acid is compared with other thromboxane A2 receptor antagonists, such as daltroban. While both compounds share similar mechanisms of action, this compound has unique properties, such as its ability to scavenge free radicals. This additional property enhances its cardioprotective effects, making it more effective in reducing myocardial infarct size and preventing ventricular fibrillation during ischemic events .
Similar compounds include:
Daltroban: Another thromboxane A2 receptor antagonist used in cardiovascular research.
DP-1904: A thromboxane A2 synthase inhibitor with similar therapeutic applications.
Propiedades
Número CAS |
129648-97-1 |
|---|---|
Fórmula molecular |
C23H26ClNO5S2 |
Peso molecular |
496.0 g/mol |
Nombre IUPAC |
3-[4-[(4-chlorophenyl)sulfonylamino]butyl]-6-propan-2-ylazulene-1-sulfonic acid |
InChI |
InChI=1S/C23H26ClNO5S2/c1-16(2)17-6-12-21-18(15-23(32(28,29)30)22(21)13-7-17)5-3-4-14-25-31(26,27)20-10-8-19(24)9-11-20/h6-13,15-16,25H,3-5,14H2,1-2H3,(H,28,29,30) |
Clave InChI |
ONMQCKPUEFDWIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)O)CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



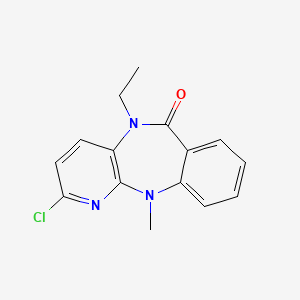
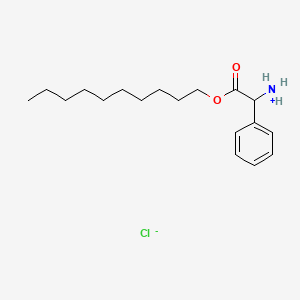
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)
